Oxetin

説明

Oxetin is a phenylpropylamine derivative antidepressant for oral administration . It is chemically unrelated to tricyclic, tetracycline, or other available antidepressants . Oxetin has been shown to selectively inhibit the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane which causes increased synaptic concentration of serotonin in the CNS . This results in numerous functional changes associated with enhanced serotonergic neurotransmission . Oxetin appears to have no effect on the reuptake of norepinephrine and dopamine and does not exhibit antihistaminic or alpha1 adrenergic blocking activity at usual therapeutic doses .

Molecular Structure Analysis

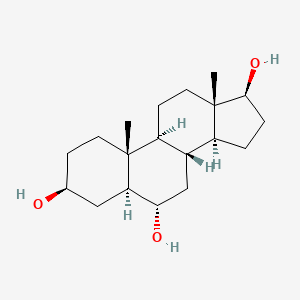

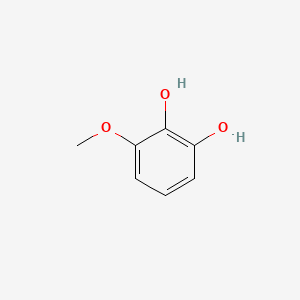

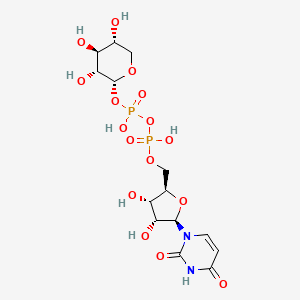

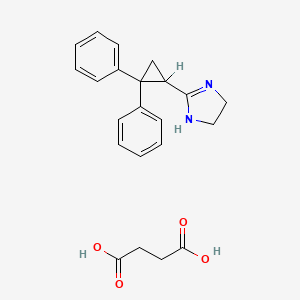

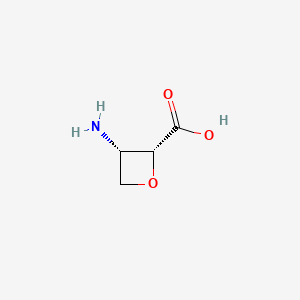

The molecular structure of Oxetin was elucidated as 3-amino-2-oxetane carboxylic acid by analysis of spectral data and by X-ray diffraction methods . The absolute configuration was determined by taking account of the anomalous dispersion effects of the oxygen, nitrogen, and carbon atoms for CuKα radiation .

Chemical Reactions Analysis

Oxetin is a selective serotonin reuptake inhibitor (SSRI) and exerts its therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin . As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain .

Physical And Chemical Properties Analysis

Oxetin was obtained as colorless cubes . The molecular formula is C4H7NO3 . It shows positive color reaction to ninhydrin .

科学的研究の応用

Oxetin as an Antibiotic

Oxetin, recognized for its unique antibiotic properties featuring an oxetane ring, has been synthesized along with its stereoisomers. These stereoisomers of oxetin were created through a highly regio- and stereoselective epoxide ring-opening reaction, starting from a known aldehyde. The biological activities of these stereoisomers were explored, highlighting oxetin's significance in antibiotic research (Kawahata et al., 1986).

Oxetin's Role in Microbial Inhibition

Oxetin, specifically the (2R,3S)-3-amino-2-oxetane carboxylic acid form, was isolated from a Streptomyces sp. fermentation broth. Notably, oxetin is the first natural product with an oxetane ring. It showed inhibitory effects on certain microorganisms, particularly in minimal media. This inhibition was reversible by various amino acids, such as L-isoleucine and L-methionine. Additionally, oxetin demonstrated herbicidal activity and inhibited glutamine synthetase from spinach leaves, underscoring its diverse biological applications (Ōmura et al., 1984).

Synthetic Approaches to Oxetin Stereoisomers

Research has also focused on developing synthetic methods to access all four stereoisomers of oxetin (3-amino-2-oxetanecarboxylic acid). This synthesis utilized a Paternò-Büchi photochemical [2 + 2] cycloaddition, with complementary resolution protocols providing access to enantiomerically pure oxetin and epi-oxetin. This method facilitates gram-scale production, which is crucial for further application and study of oxetin (Kassir et al., 2016).

Conformational Behavior of Oxetin Homo-Oligomers

The conformational behavior of homo-oligomers of oxetin (cis-3-amino-2-oxetanecarboxylic acid) was investigated both in solution and solid state, as well as through molecular modeling. This study revealed that a predominant secondary structure, a 10-helix, was stabilized by a network of 5-membered ring hydrogen bonds involving ring oxygens and neighboring amide hydrogen atoms. Such findings are significant for understanding the molecular structure and potential applications of oxetin (Ragab et al., 2018).

作用機序

特性

IUPAC Name |

(2R,3S)-3-aminooxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIYGJDWWLIDQY-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](O1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241634 | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetin | |

CAS RN |

94818-85-6 | |

| Record name | Oxetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094818856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。